methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
CAS No.: 698358-91-7
Cat. No.: VC2891373
Molecular Formula: C19H20FNO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 698358-91-7 |
|---|---|
| Molecular Formula | C19H20FNO2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |
| Standard InChI Key | GJPDRAYPGFFTGY-MSOLQXFVSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
| SMILES | COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Introduction
Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a unique pyrrolidine structure. It is characterized by the presence of a benzyl group and a 3-fluorophenyl group attached to the pyrrolidine ring, contributing to its distinct chemical and biological properties. This compound is of interest in various research applications, particularly in medicinal chemistry, due to its potential biological activities and structural features.
Synthesis and Reactivity
The synthesis of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and fluorophenyl groups. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions to modify its properties.
Synthesis Steps:
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Formation of Pyrrolidine Ring: This involves the cyclization of appropriate precursors.
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Introduction of Benzyl Group: Typically achieved through alkylation reactions.
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Introduction of 3-Fluorophenyl Group: Often involves cross-coupling reactions.
Applications and Research Findings
Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is primarily used in research applications, particularly in the field of medicinal chemistry. Its structural features make it a candidate for studying interactions with biological systems, which are crucial for assessing safety and efficacy in drug development.
Potential Biological Activities:
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Interaction Studies: Focus on how the compound interacts with biological systems, including receptors and enzymes.
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Pharmacological Applications: Preliminary data suggest potential pharmacological applications, though further studies are needed to confirm these interactions.
Structural Comparisons
This compound shares structural similarities with several other compounds, which can help in understanding its unique properties and potential applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | C16H16FNO2 | Different fluorophenyl substitution; smaller structure |
| (3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine | C17H19FN2 | Amine functionality; para-fluorophenyl group |
| Methyl DL-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | C19H20FNO2 | Stereoisomeric variant; may exhibit different biological activities |
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